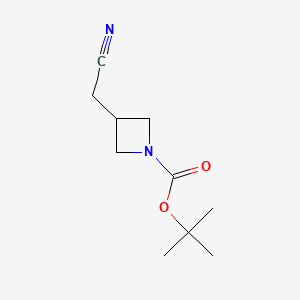

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZNHJHKTCPFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692847 | |

| Record name | tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-58-5 | |

| Record name | tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring. The presence of a cyanomethyl group and a tert-butoxycarbonyl (Boc) protecting group on the azetidine scaffold makes it a versatile building block in medicinal chemistry and drug discovery. The azetidine ring provides a rigid, three-dimensional structural motif, while the cyano group can be chemically transformed into other functional groups, and the Boc group allows for controlled manipulation of the azetidine nitrogen. This document provides a comprehensive overview of the known chemical properties and applications of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been calculated and are provided by various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 196.25 g/mol | PubChem[1] |

| CAS Number | 142253-58-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Physical Form | Solid, semi-solid, lump, or liquid | Sigma-Aldrich[2] |

| Purity | 95% | Sigma-Aldrich[2] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 196.121177757 Da | PubChem[1] |

| Monoisotopic Mass | 196.121177757 Da | PubChem[1] |

| Topological Polar Surface Area | 53.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature. However, it is commercially available, suggesting established synthetic routes exist. The synthesis of a closely related analog, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, an intermediate in the synthesis of the JAK1/JAK2 inhibitor Baricitinib, is well-documented and proceeds from tert-butyl 3-oxoazetidine-1-carboxylate.[3] It is plausible that the synthesis of the title compound involves the reduction of this cyanomethylene intermediate.

The reactivity of this compound is dictated by its functional groups:

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a common amine protecting group that is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[4][5] This deprotection reveals the secondary amine of the azetidine ring, allowing for further functionalization.

-

Cyanomethyl Group: The nitrile functionality can undergo a range of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The rigid azetidine core is a desirable feature in drug design as it can help to properly orient functional groups for interaction with biological targets. While specific biological activities for the title compound itself are not reported, its derivatives are of interest in medicinal chemistry. For instance, related azetidine-containing compounds have been explored for their potential as anticancer agents and for the treatment of neurological disorders.[6]

Experimental Workflows

The general utility of this compound as a synthetic intermediate in drug discovery can be represented by the following workflow.

Caption: Synthetic utility of the title compound.

Safety and Handling

The following safety information is derived from commercially available safety data sheets.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Precautionary Statement | Code |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid ingestion and inhalation.

Conclusion

This compound is a valuable, commercially available building block for organic synthesis, particularly in the field of drug discovery. Its utility stems from the presence of a rigid azetidine scaffold and two key functional groups—a readily cleavable Boc protecting group and a versatile cyanomethyl moiety. While detailed experimental and biological data for the title compound are scarce in the public domain, its structural features suggest significant potential for the generation of diverse and novel molecular entities for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. This compound | C10H16N2O2 | CID 53234188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 142253-58-5 [sigmaaldrich.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC deprotection [fr.bzchemicals.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, coupled with the reactive cyanomethyl group and the versatile Boc protecting group, makes it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, tailored for professionals in the field.

Molecular Structure and Properties

The structure of this compound features a central azetidine ring substituted at the 3-position with a cyanomethyl group (-CH₂CN). The nitrogen atom of the azetidine is protected by a tert-butoxycarbonyl (Boc) group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 142253-58-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 196.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CC#N | --INVALID-LINK-- |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The first step is a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the exocyclic double bond.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a known procedure for the synthesis of this key intermediate.

-

Materials: tert-butyl 3-oxoazetidine-1-carboxylate, diethyl(cyanomethyl)phosphonate, potassium tert-butoxide, tetrahydrofuran (THF).

-

Procedure:

-

To a solution of diethyl(cyanomethyl)phosphonate in anhydrous THF at 0 °C, add a solution of potassium tert-butoxide in THF dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

-

Step 2: Synthesis of this compound (Representative Protocol)

-

Method A: Catalytic Hydrogenation

-

Materials: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (or Ethyl Acetate), Hydrogen gas.

-

Procedure:

-

Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

-

-

Method B: Sodium Borohydride Reduction

-

Materials: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and cool the solution to 0 °C.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to obtain the product.

-

-

Reactivity

The reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the azetidine ring, and the cyanomethyl group.

Reactions of the Cyanomethyl Group

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, tert-butyl 3-(carboxymethyl)azetidine-1-carboxylate, or the corresponding amide.

-

Reduction: The cyano group can be reduced to a primary amine, yielding tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions.

-

Alkylation: The α-carbon to the cyano group can be deprotonated with a strong base (e.g., LDA) and subsequently alkylated with various electrophiles.

Reactions of the Azetidine Ring and Boc-Protecting Group

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine, 3-(cyanomethyl)azetidine.

-

Ring-opening: The strained azetidine ring can undergo nucleophilic ring-opening reactions under certain conditions, although the Boc group generally provides stability.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely published. The following table summarizes the expected spectral characteristics based on its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Signal for the tert-butyl protons (~1.4 ppm, singlet, 9H).- Signals for the azetidine ring protons (multiplets, ~3.5-4.2 ppm, 4H).- Signal for the methylene protons adjacent to the cyano group (~2.7 ppm, doublet, 2H).- Signal for the azetidine ring proton at the 3-position (multiplet, ~2.8-3.2 ppm, 1H). |

| ¹³C NMR | - Signal for the tert-butyl carbons (~28 ppm).- Signal for the quaternary carbon of the tert-butyl group (~80 ppm).- Signals for the azetidine ring carbons (~50-60 ppm).- Signal for the methylene carbon adjacent to the cyano group (~20-25 ppm).- Signal for the cyano carbon (~118 ppm).- Signal for the carbonyl carbon of the Boc group (~156 ppm). |

| IR Spectroscopy | - C≡N stretch around 2240-2260 cm⁻¹.- C=O stretch (urethane) around 1690-1710 cm⁻¹.- C-H stretches (aliphatic) around 2850-3000 cm⁻¹.- C-O stretch around 1160-1250 cm⁻¹. |

| Mass Spectrometry | - Expected [M+H]⁺ at m/z 197.13. |

Role in Drug Discovery

This compound and its unsaturated precursor are important intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib. These inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis.

Logical Workflow in JAK Inhibitor Synthesis

Caption: Role of the precursor in the synthesis of Baricitinib.

The saturated cyanomethyl analogue can be used to introduce a flexible three-atom linker, which can be crucial for optimizing the binding of a drug candidate to its target protein. The nitrile group can also serve as a handle for further chemical modifications.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its synthesis from readily available starting materials and its diverse reactivity make it an attractive scaffold for the development of new pharmaceuticals. This guide provides a foundational understanding of its properties and chemistry, which will be beneficial for researchers and scientists working in drug discovery and development.

The Azetidine Core Reimagined: A Technical Guide to 1-Boc-3-(cyanomethyl)azetidine

Introduction: The Strategic Value of the Constrained Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Small, saturated heterocycles have emerged as powerful tools for navigating the complexities of drug design, offering a means to introduce three-dimensionality and fine-tune physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart structural rigidity and metabolic stability. This guide focuses on a particularly versatile building block, 1-Boc-3-(cyanomethyl)azetidine (CAS Number: 142253-58-5), a compound that marries the conformational constraint of the azetidine core with the synthetic versatility of a nitrile functional group. Its strategic importance is underscored by its role as a key intermediate in the synthesis of advanced therapeutic agents, including Janus kinase (JAK) inhibitors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in a synthetic workflow. The table below summarizes the key physicochemical and spectroscopic data for 1-Boc-3-(cyanomethyl)azetidine.

| Property | Value | Reference |

| CAS Number | 142253-58-5 | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol | [2] |

| IUPAC Name | tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 68-71 °C (for the related 1-Boc-3-cyanoazetidine) | [3] |

| Boiling Point | 290.2±33.0 °C (Predicted) | [3] |

| Density | 1.11±0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in chloroform and dichloromethane | [4] |

Spectroscopic Characterization:

-

¹H NMR (Predicted): The spectrum would feature a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm. The protons on the azetidine ring would appear as multiplets between 3.3 and 4.3 ppm. The methylene protons of the cyanomethyl group would likely be a doublet in the range of 2.6-2.8 ppm, coupled to the adjacent methine proton on the azetidine ring.

-

¹³C NMR (Predicted): The carbonyl carbon of the Boc group would resonate around 155 ppm, and the quaternary carbon of the tert-butyl group near 80 ppm. The methyl carbons of the Boc group would appear around 28 ppm. The carbons of the azetidine ring would be found in the 45-60 ppm range, while the carbon of the cyanomethyl group would be in the aliphatic region, and the nitrile carbon would be further downfield, typically above 115 ppm.

Synthesis of 1-Boc-3-(cyanomethyl)azetidine: A Strategic Approach

The synthesis of 1-Boc-3-(cyanomethyl)azetidine can be approached from several commercially available starting materials. A highly efficient and logical route commences from 1-Boc-3-azetidinone . This strategy involves a two-step sequence: a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the exocyclic double bond.

References

physical and chemical properties of 1-Boc-3-(cyanomethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-(cyanomethyl)azetidine, a key building block in modern medicinal chemistry. This document includes detailed information on its chemical identity, physical characteristics, synthesis, and reactivity, with a focus on its application in the development of targeted therapeutics.

Chemical Identity and Physical Properties

1-Boc-3-(cyanomethyl)azetidine, with the CAS number 142253-58-5, is a saturated four-membered nitrogen-containing heterocycle. The azetidine ring is protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group, and a cyanomethyl group is attached at the 3-position.[1] This structure makes it a valuable and versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 142253-58-5[2] |

| Molecular Formula | C₁₀H₁₆N₂O₂[2] |

| Molecular Weight | 196.25 g/mol [2] |

| IUPAC Name | tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate[2] |

| InChI | InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3[2] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CC#N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid[1] |

| Appearance | White to off-white solid[3] |

| Melting Point | 68-71 °C (for the related compound 1-Boc-3-cyanoazetidine)[3] |

| Boiling Point | 290.2 ± 33.0 °C (Predicted for 1-Boc-3-cyanoazetidine)[3] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted for 1-Boc-3-cyanoazetidine)[3] |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform.[4] |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-(cyanomethyl)azetidine can be achieved through a multi-step process starting from commercially available materials. A key intermediate in this synthesis is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This intermediate is synthesized via a Horner-Wadsworth-Emmons reaction from tert-butyl 3-oxoazetidine-1-carboxylate.[5]

Experimental Protocol:

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -5 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) dropwise.

-

Stir the resulting mixture at -5 °C for 3 hours.[6]

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

-

Quench the reaction by the slow addition of a 12.5% aqueous sodium chloride solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.[5]

Synthesis of 1-Boc-3-(cyanomethyl)azetidine

The final product is obtained by the reduction of the exocyclic double bond of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Experimental Protocol:

-

Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-3-(cyanomethyl)azetidine. Further purification can be performed by column chromatography if necessary.

Spectroscopic Data

Spectroscopic data are essential for the characterization and quality control of 1-Boc-3-(cyanomethyl)azetidine.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts include signals for the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons (multiplets, ~3.0-4.0 ppm), and the cyanomethyl protons (multiplet, ~2.7 ppm). |

| ¹³C NMR | Predicted chemical shifts include signals for the tert-butyl group (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), the azetidine ring carbons (~35 and ~55 ppm), the cyanomethyl carbon (~20 ppm), and the nitrile carbon (~118 ppm).[7][8] |

| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for the C≡N stretch (~2240 cm⁻¹), the C=O stretch of the Boc group (~1690 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[9] |

| Mass Spectrometry | The mass spectrum is expected to show the molecular ion peak [M]⁺ or related adducts. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[10] |

Chemical Reactivity and Applications in Drug Discovery

1-Boc-3-(cyanomethyl)azetidine is a valuable building block in medicinal chemistry due to its versatile reactivity. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the azetidine nitrogen. The cyanomethyl group can be transformed into various other functional groups, such as a carboxylic acid, an amine, or a tetrazole, providing access to a wide range of derivatives.[11]

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[5] Specifically, the precursor tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is a key intermediate in the synthesis of Baricitinib, a drug used to treat rheumatoid arthritis and other autoimmune diseases.[12][13]

Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and inflammation.[][15] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[3] JAK inhibitors, such as Baricitinib, act by blocking the activity of JAK enzymes, thereby interrupting the downstream signaling cascade.[]

The synthesis of Baricitinib utilizes the azetidine core provided by intermediates like 1-Boc-3-(cyanomethyl)azetidine to construct a molecule that can effectively bind to the ATP-binding pocket of JAKs, inhibiting their kinase activity. This prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of pro-inflammatory genes.[1][3]

Conclusion

1-Boc-3-(cyanomethyl)azetidine is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features allow for the synthesis of complex molecular architectures, most notably demonstrated by its role in the production of the JAK inhibitor Baricitinib. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H16N2O2 | CID 53234188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 10. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. 1-Boc-3-(cyanomethylene)azetidine cas 1153949-11-1 [minglangchem.com]

- 15. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in contemporary drug discovery.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of conformational rigidity and metabolic stability, rendering it an increasingly attractive component in the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and pharmacokinetic profiles. The content herein is intended to serve as a valuable resource for professionals engaged in the exploration and development of innovative azetidine-based therapeutics.

Synthesis of Azetidine Scaffolds

The construction of the strained azetidine ring has historically posed a significant synthetic challenge. However, recent advancements in organic synthesis have furnished medicinal chemists with a diverse array of methodologies for the efficient construction and functionalization of this valuable scaffold.

Key Synthetic Methodologies

Several powerful strategies have been developed for the synthesis of functionalized azetidines, including:

-

Intramolecular Cyclization: This is a common and effective method that involves the formation of the four-membered ring from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions. A variety of activating groups and reaction conditions can be employed to facilitate this ring-closing reaction.[5]

-

[2+2] Cycloaddition: The reaction of imines with alkenes or ketenes can lead to the formation of the azetidine ring. Photocycloaddition reactions are a notable example of this approach.[5]

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines. This approach allows for the introduction of a wide range of substituents at the C3 position.[6]

-

Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidines through various chemical transformations.[5]

Biological Activities of Azetidine-Containing Compounds

Azetidine scaffolds are present in a wide range of biologically active molecules, demonstrating their versatility in targeting diverse physiological pathways. Their unique structural features often lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

Azetidine Derivatives as GABA Uptake Inhibitors

Several azetidine analogs have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs), which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[7][8] Dysregulation of GABAergic signaling is implicated in various neurological disorders, including epilepsy and anxiety.

dot

Caption: Mechanism of GABAergic neurotransmission and inhibition by azetidine-based GAT inhibitors.

Table 1: Inhibitory Activity of Azetidine Derivatives on GABA Transporters

| Compound ID | Target | IC50 (µM) |

| 1 | GAT-1 | 2.83 ± 0.67 |

| 2 | GAT-1 | 2.01 ± 0.77 |

| 12d | GAT-3 | 15.3 ± 4.5 |

| 18b | GAT-1 | 26.6 ± 3.3 |

| 18e | GAT-3 | 31.0 ± 4.7 |

| Data sourced from reference[7]. |

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for anticancer drug development. A series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.[1][9][10]

dot

References

- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA transporter - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a strained azetidine ring with a reactive cyanomethyl group, make it a versatile intermediate for the synthesis of complex molecules, most notably as a key component in the Janus kinase (JAK) inhibitor, Baricitinib. This document details its synthesis, key reactions, and established applications, supported by experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

This compound is a saturated heterocyclic compound featuring a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a cyanomethyl moiety at the 3-position. The presence of the strained azetidine ring offers a unique three-dimensional scaffold, while the nitrile group serves as a versatile handle for a variety of chemical transformations. This combination of features has positioned it as a sought-after building block in drug discovery, particularly for the synthesis of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 142253-58-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

Synthesis

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The overall synthetic pathway is depicted below.

Figure 1: General synthetic scheme for this compound.

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

The first step involves a Horner-Wadsworth-Emmons reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate reagent, typically diethyl (cyanomethyl)phosphonate. This reaction creates the exocyclic double bond.

Experimental Protocol:

To a solution of diethyl (cyanomethyl)phosphonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a reduced temperature (e.g., -5 to 0 °C), a strong base like potassium tert-butoxide is added dropwise. The resulting mixture is stirred for a period to allow for the formation of the phosphonate anion. A solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same solvent is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Quantitative Data:

| Reactant | Molar Equiv. | Typical Yield | Purity | Reference |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 1.0 | 72-97% | >95% | [2] |

| Diethyl (cyanomethyl)phosphonate | 1.2 | |||

| Potassium tert-butoxide | 1.2 |

Step 2: Reduction to this compound

The second step is the reduction of the exocyclic double bond of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to afford the target saturated compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is dissolved in a suitable solvent, such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (from balloon pressure to several atmospheres) and stirred vigorously at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound, often in high purity and yield.

Quantitative Data:

| Catalyst | H₂ Pressure | Solvent | Typical Yield | Reference |

| 5-10% Pd/C | 1-4 atm | MeOH or EtOAc | >95% | Inferred from general procedures for similar reductions. |

Reactivity and Applications

This compound is a versatile building block due to the presence of three key functional groups: the Boc-protected amine, the strained azetidine ring, and the cyanomethyl group.

Figure 2: Reactivity map of this compound.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a suitable solvent. This unmasks the secondary amine of the azetidine ring, allowing for further functionalization, such as acylation, alkylation, or sulfonylation.

Reactions of the Cyanomethyl Group

The nitrile functionality is a versatile precursor to other important functional groups.

-

Reduction to an Amine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (e.g., using Raney Nickel). This provides a route to 3-(2-aminoethyl)azetidine derivatives.

-

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding a 3-(carboxymethyl)azetidine derivative.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Application in the Synthesis of Baricitinib

The most prominent application of this compound is as a key intermediate in the synthesis of Baricitinib, a JAK1/JAK2 inhibitor. The synthetic sequence involves the deprotection of the Boc group, followed by sulfonylation of the azetidine nitrogen with ethanesulfonyl chloride. The resulting intermediate then undergoes a nucleophilic addition to a pyrazolopyrimidine core.

Figure 3: Simplified workflow for the synthesis of Baricitinib.

Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry and drug development. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The successful application of this intermediate in the synthesis of the blockbuster drug Baricitinib highlights its significance and potential for the discovery of new therapeutic agents. This guide provides the essential technical information for researchers to effectively utilize this powerful synthetic tool in their own research endeavors.

References

Escaping Flatland: A Technical Guide to sp3-Rich Fragments in Drug Discovery

Foreword: Beyond the Second Dimension

For decades, the landscape of drug discovery has been dominated by "flat," aromatic, sp2-hybridized molecules. While this chemical space has yielded numerous successes, it represents a mere fraction of the vast, three-dimensional world of molecular possibilities. The over-reliance on planar structures has contributed to challenges in addressing complex biological targets, such as protein-protein interactions, and has often led to compounds with suboptimal physicochemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to navigate the more complex, yet rewarding, terrain of sp3-rich fragments. By embracing the third dimension, we can unlock novel chemical matter with the potential for enhanced selectivity, improved developability, and ultimately, more effective therapeutics.

The Imperative for Three-Dimensionality: Why sp3-Rich Fragments Matter

The chemical universe of potential drug molecules is vast and largely unexplored. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for navigating this space.[1][2] FBDD screens smaller collections (around 10^3) of low molecular weight compounds (fragments) to identify weak but high-quality binders to biological targets.[1][3] These initial hits serve as starting points for optimization into potent drug candidates.[2]

Historically, commercial and in-house fragment libraries have been heavily biased towards flat, aromatic compounds.[3][4] This "flatland" approach, while synthetically convenient, presents several limitations:

-

Limited Target Space: Planar molecules are often ill-suited to bind to the complex, three-dimensional topographies of many protein binding sites, particularly those involved in protein-protein interactions.[5]

-

Suboptimal Physicochemical Properties: An overabundance of sp2 centers can lead to poor solubility, increased metabolic liability, and a higher likelihood of off-target effects.[4][6]

-

Intellectual Property Constraints: The well-trodden path of aromatic scaffolds makes it increasingly difficult to generate novel and patentable chemical matter.[3]

The incorporation of sp3-rich fragments, characterized by a higher fraction of sp3-hybridized carbon atoms, directly addresses these challenges. An increased Fsp3 count is associated with a range of beneficial properties for drug candidates:

-

Improved Solubility: The non-planar nature of sp3-rich scaffolds disrupts crystal packing, often leading to enhanced aqueous solubility.[6]

-

Enhanced Metabolic Stability: The presence of saturated carbon centers can block sites of metabolic attack, improving a compound's pharmacokinetic profile.[6]

-

Greater Selectivity: The defined three-dimensional shape of sp3-rich fragments allows for more specific and directional interactions with a target protein, leading to improved selectivity.[6]

-

Access to Novel Chemical Space: Exploring sp3-rich scaffolds opens up a wealth of untapped chemical diversity, providing opportunities for novel intellectual property.[3]

Studies have shown that drug candidates with a higher fraction of sp3-hybridized carbons (Fsp3 in the range of 0.4-0.5) have an increased likelihood of successful clinical progression.[3] This empirical evidence underscores the strategic advantage of embracing three-dimensionality in modern drug discovery.

Designing and Synthesizing sp3-Rich Fragment Libraries: A Practical Guide

The successful implementation of an FBDD campaign hinges on the quality and diversity of the fragment library.[7] Designing and synthesizing sp3-rich libraries requires a departure from traditional, aromatic-focused approaches and embraces strategies that generate molecular complexity and three-dimensionality.

Design Principles for sp3-Rich Fragment Libraries

A well-designed sp3-rich fragment library should adhere to several key principles to maximize its utility in screening campaigns:

-

Adherence to the "Rule of Three": While not a strict rule, the "Rule of Three" provides a useful guideline for fragment properties: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3 each, and number of rotatable bonds ≤ 3.[8][9] These parameters help to ensure that the fragments are small and simple enough to be efficient binders and have favorable starting points for optimization.

-

Shape Diversity: The primary goal of an sp3-rich library is to explore three-dimensional space. Computational tools can be used to analyze and quantify the shape diversity of a library, ensuring a broad representation of spheres, rods, and discs.[10][11]

-

Synthetic Tractability and "Poised" Fragments: Fragments must be readily elaborable. This means they should contain "exit vectors" or functional handles that allow for straightforward synthetic modification.[4] So-called "poised" fragments are designed with specific, robust chemical reactions in mind for their subsequent optimization.[12]

-

Physicochemical Properties: Beyond the "Rule of Three," careful consideration should be given to properties like solubility and stability to ensure compatibility with various screening techniques.[7]

Synthetic Strategies for Generating sp3-Rich Fragments

The synthesis of sp3-rich fragments presents unique challenges compared to their sp2-rich counterparts.[5] However, a number of powerful synthetic strategies have emerged to address this need.

2.2.1. Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful approach for creating libraries of structurally diverse and complex small molecules, often with a high Fsp3 content.[6] DOS strategies typically start from a common scaffold and employ a series of branching reaction pathways to generate a wide array of distinct molecular architectures. This approach is particularly well-suited for populating fragment libraries with novel and diverse sp3-rich chemotypes.[6]

2.2.2. Natural Product-Inspired Synthesis

Natural products are a rich source of biologically relevant, sp3-rich scaffolds.[13] While natural products themselves are often too complex to be considered fragments, they can serve as inspiration for the design and synthesis of smaller, fragment-like molecules that retain key structural features.[14] This approach can lead to the discovery of fragments with inherent biological relevance.[13]

2.2.3. C-H Activation Chemistry

Recent advances in C-H activation chemistry provide a powerful tool for the direct functionalization of sp3-rich scaffolds.[3] These methods allow for the introduction of synthetic handles and the elaboration of fragments at positions that would be difficult to access using traditional synthetic methods. This strategy is particularly valuable for the late-stage diversification of fragment hits.

2.2.4. Protocol: Synthesis of a Bis-Spirocyclic sp3-Rich Scaffold

This protocol provides a representative example of the synthesis of an sp3-rich fragment scaffold.

Objective: To synthesize a bis-spirocyclic scaffold, a common motif in sp3-rich fragment libraries.

Materials:

-

4-N-benzyl piperidone

-

Sodium cyanide

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)[6]

Procedure:

-

Strecker Reaction: To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions. Stir the reaction mixture at room temperature overnight.[6] This step forms an α-aminonitrile.

-

Hydrolysis: Hydrolyze the α-aminonitrile to the corresponding α-amino acid using acidic or basic conditions.

-

Esterification and Reduction: Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods. Subsequently, reduce the methyl ester to the corresponding amino alcohol.[6]

-

Cyclization: Induce cyclization of the amino alcohol to form the first spirocyclic ring.

-

Second Spirocyclization: Utilize the remaining functional groups to perform a second cyclization, forming the bis-spirocyclic scaffold.

This multi-step synthesis generates a rigid, three-dimensional scaffold that can be further functionalized to create a library of diverse fragments.

Screening sp3-Rich Fragment Libraries: Finding the Needles in the Haystack

Due to their generally lower binding affinities, fragment screening requires sensitive biophysical techniques capable of detecting weak interactions.[3][9] The choice of screening method can be influenced by the nature of the target protein and the physicochemical properties of the fragment library.

Key Biophysical Screening Techniques

Several biophysical methods are well-suited for screening sp3-rich fragment libraries:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for detecting weak binding events in solution.[15] Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and WaterLOGSY, are particularly useful for fragment screening.[9] Fluorine-19 (¹⁹F) NMR has also become a valuable tool, as the introduction of a fluorine atom into a fragment provides a sensitive and background-free signal for detecting binding.[6][15]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein.[5][16] It provides real-time binding data and can be used to determine binding kinetics and affinity.[16]

-

X-Ray Crystallography: High-throughput X-ray crystallography has become a cornerstone of FBDD.[9][13] This technique provides high-resolution structural information of the fragment-target complex, revealing the precise binding mode and key interactions.[9] This detailed structural information is invaluable for the subsequent hit-to-lead optimization process.

-

Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in a cellular environment upon ligand binding.[15] This method has the advantage of assessing target engagement in a more physiologically relevant setting.[15]

Data Presentation: Comparison of HTS Methods for sp3-Rich Fragment Screening

| Screening Method | Typical Fragment Concentration | Throughput | Key Advantages | Key Challenges |

| ¹⁹F-NMR | 100 µM - 2 mM | Medium to High | Background-free signal, sensitive to weak binding.[15] | Requires fluorinated fragments, can be sensitive to aggregation. |

| SPR | 10 µM - 1 mM | High | Real-time kinetics, label-free.[16] | Requires protein immobilization, can be prone to artifacts. |

| X-Ray Crystallography | 10 mM - 50 mM | Low to Medium | High-resolution structural data.[15] | Requires well-diffracting crystals, throughput can be a bottleneck.[15] |

| CETSA | 1 µM - 100 µM | Medium | Measures target engagement in cells.[15] | Indirect measure of binding, requires specific antibodies. |

Protocol: ¹⁹F-NMR Based Screening of an sp3-Rich Fragment Library

Objective: To identify binding fragments from a fluorinated sp3-rich library to a target protein using ¹⁹F-NMR.[6]

Materials:

-

Fluorinated sp3-rich fragment library

-

Target protein

-

NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 10% D₂O)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Fragment Library Preparation:

-

Source or synthesize a library of sp3-rich fragments containing at least one fluorine atom.

-

Perform quality control on each fragment for purity (>95%) and solubility in the desired screening buffer.

-

Prepare stock solutions of individual fragments or cocktails of fragments (typically 5-10 fragments per cocktail) in a suitable solvent (e.g., DMSO-d₆).[6][15]

-

-

Target Protein Preparation:

-

Express and purify the target protein to >95% purity.

-

Prepare a stock solution of the target protein in the NMR buffer.[6]

-

-

NMR Sample Preparation:

-

For each NMR sample, mix the fragment or fragment cocktail with the target protein in the NMR buffer to achieve the desired final concentrations (e.g., 200 µM fragment, 10-50 µM protein).

-

Prepare a reference sample containing the fragment(s) in the NMR buffer without the protein.[6]

-

-

NMR Data Acquisition:

-

Acquire one-dimensional ¹⁹F-NMR spectra for all samples.

-

Observe changes in the ¹⁹F chemical shifts, line broadening, or signal intensity between the reference spectra and the spectra containing the target protein. These changes are indicative of fragment binding.

-

-

Hit Deconvolution and Validation:

-

For hits identified from cocktails, re-screen individual fragments from the hit cocktail to identify the specific binder.

-

Validate hits using an orthogonal biophysical method (e.g., SPR) and determine the binding affinity.

-

From Hit to Lead: The Optimization of sp3-Rich Fragments

Once a fragment hit has been identified and validated, the next crucial step is to optimize it into a more potent, lead-like molecule. This process typically involves one of three main strategies: fragment growing, fragment linking, or fragment merging.[8]

-

Fragment Growing: This is the most common strategy and involves adding chemical functionality to a single fragment hit to extend its interactions into an adjacent pocket of the binding site.[8] The three-dimensional nature of sp3-rich fragments can provide unique and non-obvious vectors for fragment growing.

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together with a suitable chemical linker to create a single, higher-affinity molecule.[8]

-

Fragment Merging: This approach is used when two fragments are found to bind in an overlapping fashion. The key structural features of both fragments are combined into a single, novel molecule that retains the important binding interactions of both original hits.[8]

The optimization process is iterative, involving cycles of chemical synthesis, biological testing, and structural biology to progressively improve the potency, selectivity, and drug-like properties of the initial fragment hit.

The Future is Three-Dimensional: Emerging Trends and Outlook

The field of sp3-rich fragments in drug discovery is continually evolving, driven by advances in synthetic chemistry, computational methods, and screening technologies. Several key trends are shaping the future of this exciting area:

-

Automated Synthesis: The development of automated synthesis platforms is accelerating the generation of diverse sp3-rich fragment libraries and the rapid optimization of fragment hits.[17]

-

Computational Design: In silico methods are playing an increasingly important role in the design of novel sp3-rich scaffolds and the prediction of their binding to target proteins.[10][18]

-

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a powerful and environmentally friendly way to generate chiral, sp3-rich fragments with high stereoselectivity.[19]

-

Covalent Fragments: The design of fragments that can form a covalent bond with their target protein is a promising strategy for achieving high potency and prolonged duration of action.

Conclusion: Embracing Complexity for Unprecedented Opportunity

The journey from a flat, two-dimensional view of drug discovery to a more nuanced, three-dimensional perspective is not without its challenges. The synthesis and screening of sp3-rich fragments require new ways of thinking and the adoption of new technologies. However, the rewards for embracing this complexity are immense. By venturing into the underexplored chemical space of sp3-rich molecules, we can unlock novel therapeutic opportunities, address previously "undruggable" targets, and ultimately, develop safer and more effective medicines for patients in need. The future of drug discovery is not flat; it is a rich and complex three-dimensional landscape waiting to be explored.

References

- 1. onenucleus.com [onenucleus.com]

- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 3. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosolveit.de [biosolveit.de]

- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 10. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment Library | SpiroChem [spirochem.com]

- 12. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational tools for in silico fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Cyanomethyl Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanomethyl group (-CH₂CN) is a versatile and highly valuable functional group in the realm of heterocyclic chemistry. Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrile and the acidity of the adjacent methylene protons, impart a diverse range of reactivity. This functionality serves as a linchpin in the synthesis of complex molecular architectures and is a recognized pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the fundamental reactivity of the cyanomethyl group in heterocycles, offering insights into its synthetic utility and role in drug discovery.

Fundamental Reactivity

The reactivity of the cyanomethyl group is primarily dictated by two key features: the acidic nature of the α-protons and the electrophilic character of the nitrile carbon.

Acidity of the Methylene Protons

Reactions as a Nucleophile

The deprotonated cyanomethyl group acts as a powerful nucleophile in a variety of transformations, including:

-

Alkylation and Acylation: The cyanomethyl carbanion readily reacts with alkyl halides and acylating agents to introduce new substituents at the α-position.

-

Knoevenagel Condensation: This classic reaction involves the condensation of the active methylene group of a cyanomethyl heterocycle with an aldehyde or ketone, typically catalyzed by a weak base, to form a substituted alkene.[4][5] This reaction is a cornerstone for the synthesis of a diverse range of functionalized heterocycles.

-

Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles, including those tethered to or part of a heterocyclic system, proceeds via deprotonation of a cyanomethyl group followed by nucleophilic attack on the second nitrile.[6][7] Subsequent hydrolysis of the resulting enamine yields a cyclic ketone, providing a powerful tool for the construction of fused ring systems.[6]

-

Gewald Reaction: Cyanomethyl-substituted heterocycles are valuable precursors in the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes.[8][9] The reaction typically involves the condensation of the cyanomethyl compound, an aldehyde or ketone, and elemental sulfur in the presence of a base.[8][10]

Reactions of the Nitrile Group

The nitrile group itself can undergo a variety of transformations, further expanding the synthetic utility of cyanomethylated heterocycles. These reactions include:

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes a carboxylic acid, providing a gateway to a wide range of other functional groups.

-

Reduction: The nitrile can be reduced to a primary amine, a key functional group in many pharmaceuticals.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form new heterocyclic rings.

Synthesis of Cyanomethylated Heterocycles

Several methods are employed for the introduction of a cyanomethyl group onto a heterocyclic scaffold.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for the cyanation of heteroaryl halides and triflates.[7][11][12][13][14] Various palladium catalysts, ligands, and cyanide sources have been developed to achieve high yields and functional group tolerance.[12][13]

Table 1: Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 1 | 4-Chloroindole | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn | Zn(CN)₂ | DMAC | 95 | 18 | 89 | [11][12] |

| 2 | 5-Chloroindole | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn | Zn(CN)₂ | DMAC | 95 | 18 | 44 | [11][12] |

| 3 | 2-Chloropyridine | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn | Zn(CN)₂ | DMAC | 80 | 3 | 95 | [11][12] |

| 4 | 3-Chloropyridine | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn | Zn(CN)₂ | DMAC | 80 | 3 | 91 | [11][12] |

| 5 | 4-Chloropyridine | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ / Zn | Zn(CN)₂ | DMAC | 80 | 3 | 94 | [11][12] |

| 6 | 2-Chlorothiophene | Pd[P(t-Bu)₃]₂ | Zn(CN)₂ | DMAC | 95 | 14 | 85 | [11][12] |

| 7 | 5-Bromoindole | P1 / Zn(CN)₂ | Zn(CN)₂ | THF/H₂O | rt | 18 | 91 | [14] |

| 8 | 3-Bromothiophene | P1 / Zn(CN)₂ | Zn(CN)₂ | THF/H₂O | rt | 18 | 95 | [14] |

| 9 | 2-Bromopyridine | P1 / Zn(CN)₂ | Zn(CN)₂ | THF/H₂O | rt | 18 | 96 | [14] |

Copper-Catalyzed Cyanation

Copper-catalyzed methods provide a valuable alternative for the cyanation of heterocycles, particularly for C-H bond functionalization.[6][15][16][17] These methods often utilize more accessible starting materials and offer complementary reactivity to palladium-catalyzed systems.

Table 2: Copper-Catalyzed Cyanation of Heterocycles

| Entry | Heterocycle | Catalyst System | Cyanide Source | Oxidant/Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Benzoxazole | CuCN / Phenanthroline | NaCN | I₂ / tBuOLi | Dioxane/m-xylene | 135 | 72 | [15][16] |

| 2 | Benzothiazole | CuCN / Phenanthroline | NaCN | I₂ / tBuOLi | Dioxane/m-xylene | 135 | 85 | [15][16] |

| 3 | 1-Methylbenzimidazole | CuCN / Phenanthroline | NaCN | I₂ / tBuOLi | Dioxane/m-xylene | 135 | 68 | [15][16] |

| 4 | Caffeine | CuCN / Phenanthroline | NaCN | I₂ / tBuOLi | Dioxane/m-xylene | 135 | 55 | [15][16] |

| 5 | 1-Phenyl-1H-1,2,4-triazole | CuCN / Phenanthroline | NaCN | I₂ / tBuOLi | Dioxane/m-xylene | 135 | 65 | [15][16] |

| 6 | 2-Fluoro-6-methoxypyridine | CuCN / Phenanthroline | NaCN | I₂ / tBuOLi | Dioxane/m-xylene | 135 | 51 | [15][16] |

| 7 | 1-Methylindole | CuCN / Phenanthroline | NaCN | I₂ / Na₃PO₄ | Dioxane | 100 | 89 | [15][16] |

Role in Drug Discovery and Development

The cyanomethyl group is a prominent feature in a variety of pharmacologically active molecules. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive pharmacophore.

Cyanomethyl-Containing Heterocycles as Enzyme Inhibitors

Cyanomethyl-substituted heterocycles have been identified as potent inhibitors of various enzymes. A notable example is their role as tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[18][19][20]

Pharmacophore for Colchicine Binding Site Inhibitors

A common pharmacophore model for colchicine binding site inhibitors includes several key features: three hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic centers, and a planar aromatic group.[2][3][13][21][22] The spatial arrangement of these features is crucial for effective binding.

Caption: Pharmacophore model for colchicine binding site inhibitors.

Impact on Signaling Pathways

The inhibition of tubulin polymerization by cyanomethyl-containing drugs has profound effects on intracellular signaling pathways, particularly those involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt signaling cascade.[1][11][18][19][20][22] Disruption of the microtubule network can lead to the inactivation of Akt, a key downstream effector of PI3K, ultimately promoting apoptosis.

Caption: The PI3K/Akt signaling pathway and its disruption by tubulin inhibitors.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of the reactions discussed. The following are representative protocols for key transformations involving the cyanomethyl group.

Knoevenagel Condensation of 2-(Cyanomethyl)indole with an Aromatic Aldehyde

This procedure describes the base-catalyzed condensation of a cyanomethylated heterocycle with an aldehyde.[23]

Materials:

-

2-(Cyanomethyl)indole (1.0 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a round-bottom flask, add 2-(cyanomethyl)indole (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Caption: Experimental workflow for the Knoevenagel condensation.

Gewald Reaction of 2-(Cyanomethyl)benzimidazole

This protocol outlines a one-pot synthesis of a 2-aminothiophene derivative from a cyanomethylated benzimidazole.[8][10]

Materials:

-

2-(Cyanomethyl)benzimidazole (1.0 mmol)

-

Aldehyde with an active methylene group (e.g., cyclohexanone) (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

Morpholine (2.0 mmol)

-

Ethanol (15 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(cyanomethyl)benzimidazole (1.0 mmol), the aldehyde (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

-

Add morpholine (2.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Thorpe-Ziegler Cyclization of a Heteroaryl Dinitrile

This procedure provides a general method for the intramolecular cyclization of a dinitrile to form a fused heterocyclic ketone.[6][7]

Materials:

-

Heteroaryl dinitrile (e.g., 2,3-bis(cyanomethyl)quinoxaline) (1.0 mmol)

-

Potassium tert-butoxide (1.2 mmol)

-

Dry tetrahydrofuran (THF) (20 mL)

-

Aqueous HCl (1 M)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the heteroaryl dinitrile (1.0 mmol) in dry THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.2 mmol) in dry THF (10 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the cyclic ketone.

Conclusion

The cyanomethyl group is a cornerstone of modern heterocyclic chemistry, offering a wealth of synthetic possibilities and serving as a key structural motif in medicinal chemistry. Its dual reactivity, stemming from the acidic methylene protons and the versatile nitrile functionality, allows for the construction of a vast array of complex heterocyclic systems. A thorough understanding of its fundamental reactivity, coupled with the application of robust synthetic methodologies, will continue to drive innovation in both academic research and the development of novel therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working in these exciting fields.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. medchem.unistra.fr [medchem.unistra.fr]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A common pharmacophore for a diverse set of colchicine site inhibitors using a structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 20. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 21. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Derivatives of tert-Butyl 3-(Cyanomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate. This core scaffold is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib, which is used in the treatment of inflammatory and autoimmune diseases.[1][2] This guide offers detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Chemical Synthesis and Derivatization

The synthesis of this compound and its derivatives typically originates from tert-butyl 3-oxoazetidine-1-carboxylate. Various synthetic strategies have been developed, ranging from traditional methods to more modern, greener approaches.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the parent compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, involves a Horner-Wadsworth-Emmons type reaction.[2]

Experimental Protocol: Synthesis of tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate [1]

-

Materials: Diethyl (cyanomethyl)phosphonate, potassium tert-butoxide, tert-butyl 3-oxoazetidine-1-carboxylate, Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C.

-

Stir the mixture at -5 °C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (116.8 mmol) in THF (67 mL).

-

Continue stirring at -5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

-

Work-up and purification are performed to isolate the desired product.

-

Recent advancements have focused on developing greener and more scalable processes, such as using microchannel reactors and TEMPO-mediated oxidations, which can achieve higher yields (up to 97%) and reduce waste.[2]

Derivatization Reactions

The core structure of this compound offers several sites for chemical modification, leading to a diverse range of derivatives. Key reaction types include nucleophilic additions to the cyanomethylene group and substitutions at the 3-position of the azetidine ring.

Experimental Protocol: Synthesis of tert-Butyl 3-Cyano-3-methylazetidine-1-carboxylate [3]

-

Materials: tert-Butyl 3-cyanoazetidine-1-carboxylate, Lithium hexamethyldisilazide (LiHMDS), Methyl iodide, Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (0.275 mmol) in THF (1.0 mL) at -78 °C, add a 1M solution of LiHMDS in THF (0.302 mL).

-

Stir the mixture at -78 °C for 30 minutes.

-

Add methyl iodide (1.5 equiv.) via syringe and continue stirring at -78 °C for 45 minutes.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

The combined organic extracts are washed, dried, and concentrated to yield the product.

-

Quantitative Data

This section summarizes key quantitative data for this compound and its derivatives, including synthetic yields, physical properties, and biological activity.

| Compound | Synthetic Method | Yield (%) | Purity (%) | Melting Point (°C) | Boiling Point (°C) |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Horner-Wadsworth-Emmons | ~72 (traditional), up to 97 (modern)[2] | >98 | N/A | 287 (predicted)[2] |

| tert-Butyl 3-oxoazetidine-1-carboxylate | TEMPO-mediated oxidation | High | >98 | 47-51 | N/A |

| 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | Deprotection and sulfonation of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | High | >98 | N/A | N/A |

Table 1: Synthetic Yields and Physical Properties

| Compound/Drug | Target | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | 2.7 | [4] |

| Ruxolitinib | JAK2 | 4.5 | [4] |

| Ruxolitinib | JAK3 | 332 | [4] |

| Baricitinib | JAK1 | 5.9 | N/A |

| Baricitinib | JAK2 | 5.7 | N/A |

| Tofacitinib | JAK1 | 1 | N/A |

| Tofacitinib | JAK2 | 20 | N/A |

| Tofacitinib | JAK3 | 1 | N/A |

| Meridianin Derivative 6e | JAK1 (phosphorylation) | Inhibition at 5 µM | [5] |

| Meridianin Derivative 6e | JAK2 (phosphorylation) | Inhibition at 5 µM | [5] |